3-(4-Bromophenyl)-5-((5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Bromophenyl)-5-((5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-((5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of 1,3,4-Oxadiazole Ring: The initial step often involves the cyclization of a hydrazide with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring. This can be achieved using reagents such as phosphorus oxychloride (POCl₃) under reflux conditions.
Fluorination: The difluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the oxadiazole ring is known to impart various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-((5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole
- 3-(4-Methylphenyl)-5-((5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-(4-Bromophenyl)-5-((5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and electronic properties. These halogen atoms can enhance the compound’s stability and its ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,5-difluorophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF2N4O2/c18-11-3-1-9(2-4-11)16-21-14(26-24-16)8-15-22-23-17(25-15)10-5-12(19)7-13(20)6-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGGPWCOCYQJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC(=C4)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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